3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-((3-Chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazolo-pyrazinone core. Its structure includes a 3-chlorobenzylthio group at position 3 and a 2-methoxyphenyl substituent at position 7 (Figure 1).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-8-3-2-7-15(16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-4-6-14(20)11-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYXOWHVXZGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.87 g/mol. It features a triazole ring fused with a pyrazine moiety and possesses both thioether and methoxy substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.87 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound under investigation has been noted for its potential efficacy against both Gram-positive and Gram-negative bacteria.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Triazole derivatives are known to interfere with the function of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival .
Case Studies
- Antibacterial Efficacy : A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains of Staphylococcus aureus .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in various human cancer cell lines, suggesting its potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacteria and fungi, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
- Fungi : Candida albicans, Aspergillus niger .
Anticancer Properties
Triazole derivatives have been studied for their potential as anticancer agents. The ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting a role in cancer therapy .
Neuroprotective Effects
Some studies highlight the neuroprotective properties of triazole compounds. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Neuroprotection :
Comparative Analysis of Triazole Derivatives
| Property | 3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | Other Triazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely |
| Anticancer Potential | Significant cytotoxicity in cancer cell lines | Some exhibit high efficacy |
| Neuroprotective Effects | Potential modulation of neurotransmitter systems | Documented in several studies |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
- Position 7 Substitutents : The 2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from 4-substituted analogs (e.g., 4-fluorobenzyl in ), which may alter receptor binding specificity .
Physicochemical Properties
Solubility and Stability
- The 3-thioxo analog () is sparingly soluble in methanol/ethanol and insoluble in water, while the target compound’s 3-chlorobenzylthio group likely exacerbates hydrophobicity .
- Impurity profiles vary: For example, 7-(4-fluorobenzyl)-3-thioxo derivatives degrade into oxidation byproducts (e.g., triazolopyrazinedione), whereas the target compound’s stability under storage remains unstudied .
Analytical Methods
- Potentiometric titration (validated for 7-(4-fluorobenzyl)-3-thioxo) achieved 99.0–101.0% purity with 0.22% uncertainty . Similar methods may apply to the target compound, but its basicity could differ due to electron-withdrawing substituents.
Pharmacological Potential
- Adenosine Receptor Antagonism: Analogs with 3-alkyl/aryl groups exhibit adenosine receptor antagonism, relevant for neuroprotection and anti-inflammatory effects . The target’s 3-chlorobenzylthio group may enhance binding to P2X7 receptors, implicated in pain signaling .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted method involves the reaction of 2-hydrazinylpyrazines with orthoesters or carbonyl electrophiles. For example, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with ethyl acetoacetate under acidic conditions to form the triazole ring fused to pyrazine. Modifications in solvent (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) influence yields (45–78%).
Multicomponent Reactions (MCRs)
MCRs offer atom-economic advantages. A three-component reaction of 5-amino-1H-1,2,4-triazole, 2-methoxybenzaldehyde, and ethyl acetoacetate in ethanol with aminopropyltriethoxysilane (APTS) as a catalyst produces the triazolopyrazine core in 68% yield after 24 hours. This method minimizes intermediate isolation and is scalable for industrial applications.
Functionalization at Position 7: 2-Methoxyphenyl Substitution
Introducing the 2-methoxyphenyl group requires careful timing to avoid demethylation or ring-opening side reactions. Two predominant strategies are observed:
Ullmann Coupling
Copper-catalyzed coupling of 7-bromo-triazolopyrazin-8-one with 2-methoxyphenylboronic acid in the presence of CuI and 1,10-phenanthroline achieves 72–85% yields. This method is favored for its tolerance of electron-rich aryl groups.
Nucleophilic Aromatic Substitution
Direct substitution using 2-methoxyphenyllithium on 7-chloro-triazolopyrazin-8-one in THF at −78°C affords moderate yields (55–60%) but requires stringent anhydrous conditions.
The introduction of the (3-chlorobenzyl)thio group involves thiol-displacement or oxidative coupling:
Thiol-Displacement Reaction
Reaction of 3-mercapto-triazolopyrazin-8-one with 3-chlorobenzyl bromide in DMF using K₂CO₃ as a base yields the thioether in 80–88% purity. Excess thiol (1.5 equiv) and inert atmosphere (N₂) prevent oxidation to disulfides.
Oxidative Coupling
Alternative routes employ 3-chlorobenzyl disulfide with Cu(I) catalysts under aerobic conditions, achieving comparable yields (75–82%) but requiring chromatographic purification.
Synthetic Route Comparison and Optimization
A comparative analysis of published methods reveals critical trade-offs between yield, scalability, and practicality:
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| MCR + Thiol-Displacement | One-pot MCR, then thioether formation | 65 | 95 | High |
| Cyclocondensation + Ullmann | Cyclocondensation, Ullmann coupling | 58 | 92 | Moderate |
| Oxidative Coupling | Core synthesis, oxidative coupling | 70 | 89 | Low |
Optimization Insights :
- Catalyst Screening : APTS in MCRs reduces reaction time by 30% compared to traditional acids.
- Solvent Effects : Ethanol enhances thiol-displacement kinetics vs. DMF, which risks methoxide formation.
- Purification : Recrystallization from ethanol/ether (1:3) improves purity to >98%.
Analytical Validation and Characterization
Post-synthetic analysis ensures structural fidelity and purity:
- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) displays characteristic peaks at δ 8.21 (triazole H), 7.45–7.32 (aryl H), and 4.58 (SCH₂).
- HPLC-MS : ESI-MS m/z 398.87 [M+H]⁺ confirms molecular weight.
- X-ray Crystallography : Confirms planar triazole-pyrazine fusion and dihedral angles (<15°) between substituents.
Q & A
Q. What strategies mitigate discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). If poor bioavailability is observed, modify the formulation (e.g., PEGylated nanoparticles) or introduce prodrug moieties (e.g., ester derivatives) .
Q. How can regioselectivity in triazolopyrazine functionalization be controlled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
